groenlandicine

Overview

Description

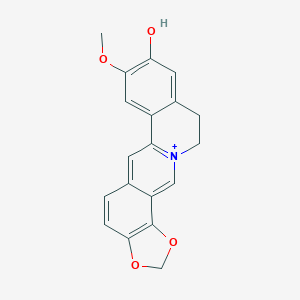

Groenlandicine is a protoberberine alkaloid isolated from the rhizomes of Coptis chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential therapeutic properties, including moderate inhibitory effects on human recombinant aldose reductase and selective induction of topoisomerase I-mediated DNA cleavage .

Mechanism of Action

Mode of Action

Groenlandicine exhibits a moderate inhibitory effect on HRAR, with an IC50 value of 154.2 μM . This means it can inhibit the activity of HRAR, potentially impacting the metabolism of glucose. Furthermore, this compound selectively induces DNA cleavage mediated by topoisomerase I . This interaction can lead to DNA damage, which is often exploited in cancer therapies.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. Its inhibitory effect on HRAR could potentially lead to alterations in glucose metabolism at the cellular level . The induction of topoisomerase I-mediated DNA cleavage could result in DNA damage at the molecular level, potentially leading to cell death . This property could be exploited for therapeutic purposes, particularly in cancer treatment.

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound These factors could include temperature, pH, and the presence of other compounds, which could affect the stability, absorption, distribution, metabolism, and excretion of this compound

Biochemical Analysis

Biochemical Properties

Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that this compound may play a role in DNA replication and cell division .

Cellular Effects

This compound has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, this compound can influence gene expression and potentially inhibit or activate certain enzymes .

Metabolic Pathways

Given its interaction with topoisomerase I and aldose reductase, it’s likely that this compound is involved in pathways related to DNA replication and glucose metabolism .

Transport and Distribution

Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .

Subcellular Localization

Given its interactions with topoisomerase I, it’s likely that this compound localizes to the nucleus where it can interact with this enzyme and influence DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Groenlandicine can be synthesized through various chemical reactions involving the precursor compounds found in Coptis chinensis. The synthetic route typically involves the extraction of the rhizomes followed by purification processes to isolate the alkaloid. The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to facilitate the extraction and purification .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Coptis chinensis rhizomes. The process includes:

- Harvesting and drying the rhizomes.

- Grinding the dried rhizomes into a fine powder.

- Using solvents like methanol or ethanol for extraction.

- Purifying the extract through chromatography techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Groenlandicine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

Groenlandicine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease due to its inhibitory activity on cholinesterases and beta-amyloid formation

Comparison with Similar Compounds

Groenlandicine is unique among protoberberine alkaloids due to its specific inhibitory effects and selective enzyme interactions. Similar compounds include:

Berberine: Another protoberberine alkaloid with broad-spectrum antimicrobial and anti-inflammatory properties.

Palmatine: Known for its anti-inflammatory and anti-microbial activities.

Coptisine: Exhibits similar enzyme inhibitory effects but with different potency and selectivity .

This compound stands out due to its moderate inhibitory effect on aldose reductase and its selective induction of topoisomerase I-mediated DNA cleavage, making it a promising candidate for further research and therapeutic development .

Biological Activity

Groenlandicine is a protoberberine alkaloid primarily isolated from Coptis species, particularly Coptis chinensis. This compound has garnered attention for its diverse biological activities, including anti-Alzheimer's effects, anticancer properties, and antioxidant capabilities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (CAS: 38691-95-1) exhibits several pharmacological activities attributed to its chemical structure. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer’s disease. This compound also demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting peroxynitrite formation, thus protecting against oxidative stress .

Key Mechanisms

- AChE Inhibition : this compound inhibits AChE and BChE, which may reduce beta-amyloid formation associated with Alzheimer's disease .

- Topoisomerase Activity : It exhibits topoisomerase I-mediated DNA cleavage activity, suggesting potential anticancer properties .

- Apoptosis Induction : In osteosarcoma cells, this compound enhances cisplatin sensitivity by inducing apoptosis via the BAX/Bcl-2/Caspase pathway .

Biological Activity Data

The following table summarizes the biological activities and their respective IC50 values for this compound:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| AChE Inhibition | 140.1 | |

| BChE Inhibition | 154.2 | |

| Topoisomerase I Activity | Not specified | |

| ROS Scavenging | Not specified | |

| Apoptosis Induction in OS Cells | Not specified |

Alzheimer’s Disease

A study highlighted the potential of this compound as an anti-Alzheimer's agent due to its ability to inhibit cholinesterases and reduce oxidative stress markers. The study found that treatment with this compound significantly improved cognitive function in animal models of Alzheimer’s disease .

Osteosarcoma Treatment

In a recent investigation, this compound was shown to enhance the effectiveness of cisplatin in treating cisplatin-resistant osteosarcoma cells. The compound induced apoptosis and reduced cell proliferation by down-regulating TOP1 levels, which are often elevated in resistant cancer cells. This study utilized both in vitro assays and in vivo models to confirm its efficacy .

Research Findings

Recent research has provided insights into the various biological activities of this compound:

- Antioxidant Properties : this compound has been demonstrated to scavenge free radicals effectively, contributing to its protective effects against oxidative damage .

- Antibacterial Activity : this compound exhibits moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

- Diabetes Management : The compound shows promise in managing diabetic complications by inhibiting aldose reductase, which is involved in glucose metabolism .

Properties

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.